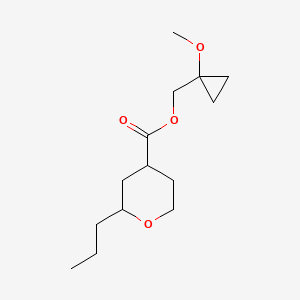

(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is a type of antidepressant drug that is used to treat major depressive disorder and social anxiety disorder. Moclobemide is a unique antidepressant drug because it has a low risk of causing side effects, such as weight gain, sexual dysfunction, and sedation.

Aplicaciones Científicas De Investigación

Mass Spectrometry Studies

Mass spectrometric studies have explored the behavior of cyclopropanes with electronegative substituents, revealing extensive randomization of methoxy groups before molecular ion decomposition (Kolsaker, Kvarsnes, & Storesund, 1986).

Photochemistry Research

Research into the photochemistry of cyclopropenes indicates the conversion of cyclopropene to furan products under certain conditions, showcasing the potential for synthetic applications (Pincock & Moutsokapas, 1977).

Methoxycarbonylmethylation

The methoxycarbonylmethylation of aldehydes via siloxycyclopropanes leading to various intermediates demonstrates the compound's utility in organic synthesis (Reissig, Reichelt, & Kunz, 2003).

Lewis Acid-Catalyzed Reactions

Lewis acid-catalyzed reactions with arylmethylenecyclopropanes result in functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, suggesting applications in the synthesis of complex organic molecules (Yao & Shi, 2007).

Antimicrobial and Antioxidant Studies

The synthesis of lignan conjugates via cyclopropanation for in vitro antimicrobial and antioxidant activities highlights the potential pharmaceutical applications of these compounds (Raghavendra et al., 2016).

Gold-Catalyzed Rearrangements

Gold-catalyzed rearrangements of (silylcyclopropenyl)methyl ethers into (silylmethylene)cyclopropanes reveal the compound's utility in catalysis and synthetic chemistry (Hiault et al., 2016).

Propiedades

IUPAC Name |

(1-methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-3-4-12-9-11(5-8-17-12)13(15)18-10-14(16-2)6-7-14/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGUPCRVTVFABG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(CCO1)C(=O)OCC2(CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2981211.png)

![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B2981220.png)

![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)

![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)

![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)